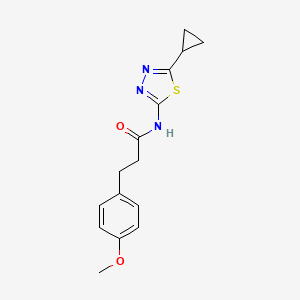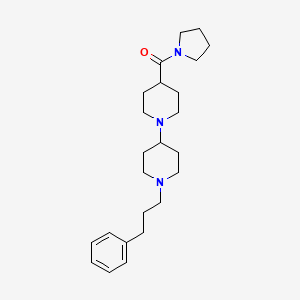![molecular formula C15H23NO3S B5024639 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5024639.png)
1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-[(4-methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine often involves multistep reactions, focusing on creating sulfonyl and methyl groups attached to aromatic rings and piperidine derivatives. Methods might include reactions of arylsulfanyl with ethyl groups and subsequent transformations into sulfones for enhanced antimicrobial activity (Patil et al., 2010)1. Another approach is the synthesis of benzene sulfonamide derivatives via the reaction of dimethylamino compounds with sulfonyl chlorides, showcasing the versatility of sulfonamide formation in medicinal chemistry (Abbasi et al., 2018)2.
Molecular Structure Analysis
Molecular structure analysis of similar compounds includes characterization through FT-IR, FT-Raman, 1H NMR, and 13C NMR techniques. Density Functional Theory (DFT) might be utilized for vibrational frequency computations and optimizations, providing insights into molecular electrostatic potential and frontier molecular orbitals (Alphonsa et al., 2016)3. Such detailed structural analyses lay the groundwork for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving sulfonamide and sulfonyl compounds often include the formation of Schiff bases, highlighting the compound's potential for further chemical modifications and its role in synthesizing dyes, pharmaceuticals, and other chemically active substances (Ajibade & Andrew, 2021)4. The sulfonation process and reactions with amines or alcohols are crucial for modifying the chemical properties and biological activities of these compounds (Smirnov et al., 1971)5.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, can significantly affect a compound's application in drug formulation. Studies on similar compounds have involved crystallographic analyses to understand the solid-state properties, which are essential for drug development and manufacturing processes.
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, stability under physiological conditions, and interactions with other molecules, are vital for the therapeutic potential of sulfonamide derivatives. Antimicrobial and enzyme inhibitory activities have been a focus, demonstrating the importance of chemical structure in biological efficacy (Patil et al., 2010; Abbasi et al., 2018)12.
For more in-depth insights and detailed chemical analyses, the cited references provide a comprehensive overview of the methods and findings relevant to the study of such compounds.
Propriétés
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11-7-12(2)10-16(9-11)20(17,18)14-5-6-15(19-4)13(3)8-14/h5-6,8,11-12H,7,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBOIAMIAOIBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5024561.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5024569.png)

![1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-piperidinol](/img/structure/B5024583.png)
![N-{2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5024587.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5024595.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B5024619.png)
![2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[(3,4-dimethoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B5024627.png)
![5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5024631.png)
![ethyl (5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5024647.png)
![1-cycloheptyl-N-isopropyl-6-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5024654.png)
![1-(2,4-dichlorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5024667.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5024681.png)
